NCT-501 is a potent and selective small molecule inhibitor of aldehyde dehydrogenase 1A1 (ALDH1A1) []. It belongs to a novel series of theophylline-based analogs designed for scientific research on ALDH1A1 []. ALDH1A1 is an enzyme that plays a crucial role in detoxifying reactive aldehydes and has been implicated in various physiological and pathological processes, including cancer development and drug resistance [, , ]. NCT-501 serves as a valuable tool to investigate the role of ALDH1A1 in these processes.
Nct-501 is classified as a small molecule inhibitor derived from theophylline-based analogs. It was developed through a quantitative high-throughput screening campaign aimed at identifying effective ALDH1A1 inhibitors. The compound's molecular weight is approximately 416.5 g/mol, and it exhibits high selectivity for ALDH1A1 over other isozymes such as ALDH3A1, ALDH1B1, and ALDH2 .
The synthesis of Nct-501 involves several key steps, primarily utilizing theophylline derivatives. The process begins with the identification of hits from high-throughput screening, followed by structural modifications to enhance potency and pharmacokinetic properties. Notable synthetic routes include:
These methods allow for rapid exploration of structure-activity relationships at various positions on the compound.
The molecular structure of Nct-501 features a complex arrangement that includes a theophylline core modified with various substituents to enhance its inhibitory activity against ALDH1A1. Key structural data include:
Nct-501 undergoes selective chemical reactions primarily related to its inhibition of ALDH1A1. The compound demonstrates:
The mechanism by which Nct-501 exerts its effects involves:
Pharmacokinetic studies suggest that Nct-501 has favorable absorption characteristics when administered intraperitoneally, with rapid metabolic processing in the liver.
Nct-501 exhibits several notable physical and chemical properties:
Nct-501 has significant applications in scientific research, particularly in cancer biology:
Aldehyde dehydrogenases (ALDHs) constitute a family of 19 human NAD(P)⁺-dependent enzymes that catalyze aldehyde oxidation to carboxylic acids. These enzymes perform critical detoxification functions by eliminating reactive aldehydes generated from endogenous metabolism (lipid peroxidation, amino acid catabolism) and exogenous sources (environmental toxins, chemotherapeutic agents) [1] [3]. The ALDH1 subfamily includes three cytosolic retinaldehyde-metabolizing isozymes (ALDH1A1, ALDH1A2, ALDH1A3) with distinct tissue distributions. ALDH1A1 demonstrates the broadest expression profile, occurring in liver, kidney, brain, and mammary tissues, and exhibits unique catalytic efficiency for both all-trans- and 9-cis-retinal oxidation [3] [8]. Its tetrameric structure contains an NAD⁺-binding pocket (residues 8-135, 159-270), catalytic domain (271-470), and oligomerization region (140-158, 486-459) [6].
Table 1: Key ALDH Isozymes Relevant to Oncology
Isozyme | Preferred Substrates | Subcellular Localization | Primary Tissues | Cancer Relevance |
---|---|---|---|---|
ALDH1A1 | Retinal, lipid peroxidation aldehydes | Cytosol | Liver, kidney, breast, lung | CSC marker, chemoresistance |
ALDH1A3 | Retinal | Cytosol | Kidney, lung, breast | CSC maintenance, poor prognosis |
ALDH3A1 | Aromatic aldehydes | Cytosol/Nucleus | Stomach, cornea, lung | Oxidative stress protection |
ALDH2 | Acetaldehyde | Mitochondria | Liver, heart | Alcohol metabolism, cardioprotection |
ALDH1A1 serves as the primary cytosolic catalyst for irreversible retinal oxidation to retinoic acid (RA), a potent transcriptional regulator. RA binds retinoic acid receptors (RAR/RXR) to control expression of >500 genes governing cell differentiation, proliferation, and embryonic development [3] [8]. Beyond retinoid metabolism, ALDH1A1 detoxifies cytotoxic aldehydes like 4-hydroxynonenal (4-HNE) and malondialdehyde (MDA) generated during lipid peroxidation. This function maintains redox equilibrium by preventing protein adduct formation and mitochondrial dysfunction [6] [7]. During oxidative stress, ALDH1A1 upregulation constitutes a cytoprotective adaptation—a mechanism co-opted by malignancies to survive therapeutic insults [9].
Elevated ALDH1A1 expression correlates with aggressive tumor phenotypes across diverse carcinomas. Immunohistochemical analyses reveal overexpression in 20-40% of breast, ovarian, lung, and gastrointestinal malignancies, where it independently predicts reduced overall survival [3] [6]. Mechanistically, ALDH1A1 enriches CSC subpopulations through:
Pharmacological ALDH1A1 inhibition represents a promising CSC-directed strategy to overcome chemoresistance. Unlike broad-spectrum ALDH inhibitors (disulfiram, DEAB), selective agents minimize off-target effects on essential aldehyde metabolism [1] [5]. Emerging evidence also implicates ALDH1A1 in:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7